5'-Hydroxydeferasirox
Overview
Description
5’-Hydroxydeferasirox is a derivative of deferasirox, an iron chelator used primarily to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is known for its ability to bind iron ions, forming stable complexes that are excreted from the body, thus preventing iron-induced toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxydeferasirox involves several steps. Initially, salicyloyl chloride reacts with salicylamide at high temperatures to form 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. This intermediate is then reacted with 4-hydrazinobenzoic acid in ethanol under reflux conditions to yield deferasirox. The hydroxylation of deferasirox at the 5’ position can be achieved using specific hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 5’-Hydroxydeferasirox follows a similar synthetic route but is optimized for large-scale production. This involves the use of metal salts of intermediates to ensure high yield and purity. The process is designed to minimize impurities and meet stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxydeferasirox undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5’ position can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5’-Hydroxydeferasirox has several applications in scientific research:
Chemistry: Used as a model compound to study iron chelation and its effects on metal ion homeostasis.
Biology: Investigated for its role in modulating oxidative stress and its potential as an antioxidant.
Medicine: Explored for its therapeutic potential in treating diseases associated with iron overload, such as thalassemia and sickle cell anemia.
Industry: Utilized in the development of new iron chelating agents and in the study of metal-catalyzed reactions .
Mechanism of Action
5’-Hydroxydeferasirox exerts its effects by binding to trivalent iron ions (Fe3+) with high affinity, forming a stable complex that is excreted via the kidneys. This prevents the accumulation of free iron, which can catalyze the formation of reactive oxygen species and cause oxidative damage. The compound targets iron storage proteins and pathways involved in iron metabolism .
Comparison with Similar Compounds
Similar Compounds
Deferasirox: The parent compound, primarily used for iron chelation.
Deferiprone: Another iron chelator with a different binding affinity and pharmacokinetic profile.
Desferrioxamine: A well-known iron chelator used in clinical settings.
Uniqueness of 5’-Hydroxydeferasirox
5’-Hydroxydeferasirox is unique due to its additional hydroxyl group, which enhances its antioxidant properties and potentially improves its efficacy in reducing oxidative stress. This makes it a promising candidate for further research and development in therapeutic applications .
Properties
IUPAC Name |
4-[5-(2,5-dihydroxyphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)20-22-19(15-3-1-2-4-17(15)26)23-24(20)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRSABJSBPFCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)O)O)C4=CC=C(C=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524746-13-2 | |
Record name | 5'-Hydroxydeferasirox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-HYDROXYDEFERASIROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SQ2C73QCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.